

Synthesis of simvastatin dimer for use as analytical standard

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Compound of Interest

Compound Name: *Simvastatin dimer*

CAS No.: 476305-24-5

Cat. No.: B563584

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Application Note: Synthesis and Analytical Profiling of **Simvastatin Dimer** (Impurity D) Reference Standard

Executive Summary

This technical guide details the synthesis, purification, and analytical validation of the **Simvastatin Dimer** (Pharmacopeial Impurity D; CAS 476305-24-5).[1] This compound is a critical process-related impurity formed during the lactonization step of Simvastatin manufacturing and upon storage. It serves as a mandatory Reference Standard (RS) for HPLC/UPLC method validation under ICH Q3A(R2) and Q3B(R2) guidelines.[1]

Unlike simple oxidative degradants, this dimer typically arises from intermolecular esterification, where the carboxylate moiety of one Simvastatin hydroxy acid precursor reacts with the hydroxyl group of another, rather than cyclizing intramolecularly to form the desired lactone.

Strategic Synthesis Protocol

The synthesis strategy prioritizes regioselectivity to favor the intermolecular ester linkage over the thermodynamically favorable intramolecular lactonization (monomer formation).

Retrosynthetic Logic

- Target: **Simvastatin Dimer** (Impurity D).[1][2][3]
- Mechanism: Esterification between the C-1 carboxyl group of Molecule A (Simvastatin Hydroxy Acid) and the C-11 hydroxyl group (or the open-chain C-5 hydroxyl) of Molecule B.
- Control Levers:
 - Concentration: High molarity favors intermolecular collision (dimer) over intramolecular cyclization (monomer).[1]
 - Activation: Soft activation of the carboxylate using carbodiimide chemistry prevents harsh dehydration.

Experimental Workflow

Materials:

- Simvastatin (API Grade)[1][4][5]
- Sodium Hydroxide (NaOH)[1][6]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl)
- 4-Dimethylaminopyridine (DMAP)[1]
- Dichloromethane (DCM) & Toluene[1]

Step 1: Generation of Simvastatin Hydroxy Acid (Precursor)[1]

- Dissolve Simvastatin (5.0 g, 11.9 mmol) in Acetonitrile (50 mL).
- Add 1N NaOH (25 mL) dropwise.
- Stir at ambient temperature for 2 hours. Monitor by TLC (fades UV active lactone spot; appearance of polar acid spot).[1]
- Adjust pH to 5.0 with dilute HCl.

- Extract with DCM (3 x 50 mL). Dry combined organics over .
- Critical: Evaporate solvent in vacuo at low temperature (<30°C) to prevent spontaneous re-lactonization.[1] Isolate the Simvastatin Hydroxy Acid as a viscous oil.

Step 2: Controlled Dimerization

- Re-dissolve the Hydroxy Acid (5.0 g) in anhydrous Dichloromethane (20 mL). Note: High concentration (0.6 M) is essential to favor dimerization.[1]
- Cool the solution to 0°C under Nitrogen atmosphere.
- Add DMAP (0.1 eq, 145 mg) as a catalyst.
- Add EDC·HCl (0.6 eq, 1.36 g) portion-wise over 30 minutes.
 - Rationale: Using substoichiometric coupling agent relative to the total acid groups forces the reaction between activated acid species and available alcohol groups, statistically favoring the dimer before oligomers form.
- Allow to warm to room temperature and stir for 12 hours.
- Quench: Add saturated solution (20 mL). Separate phases.

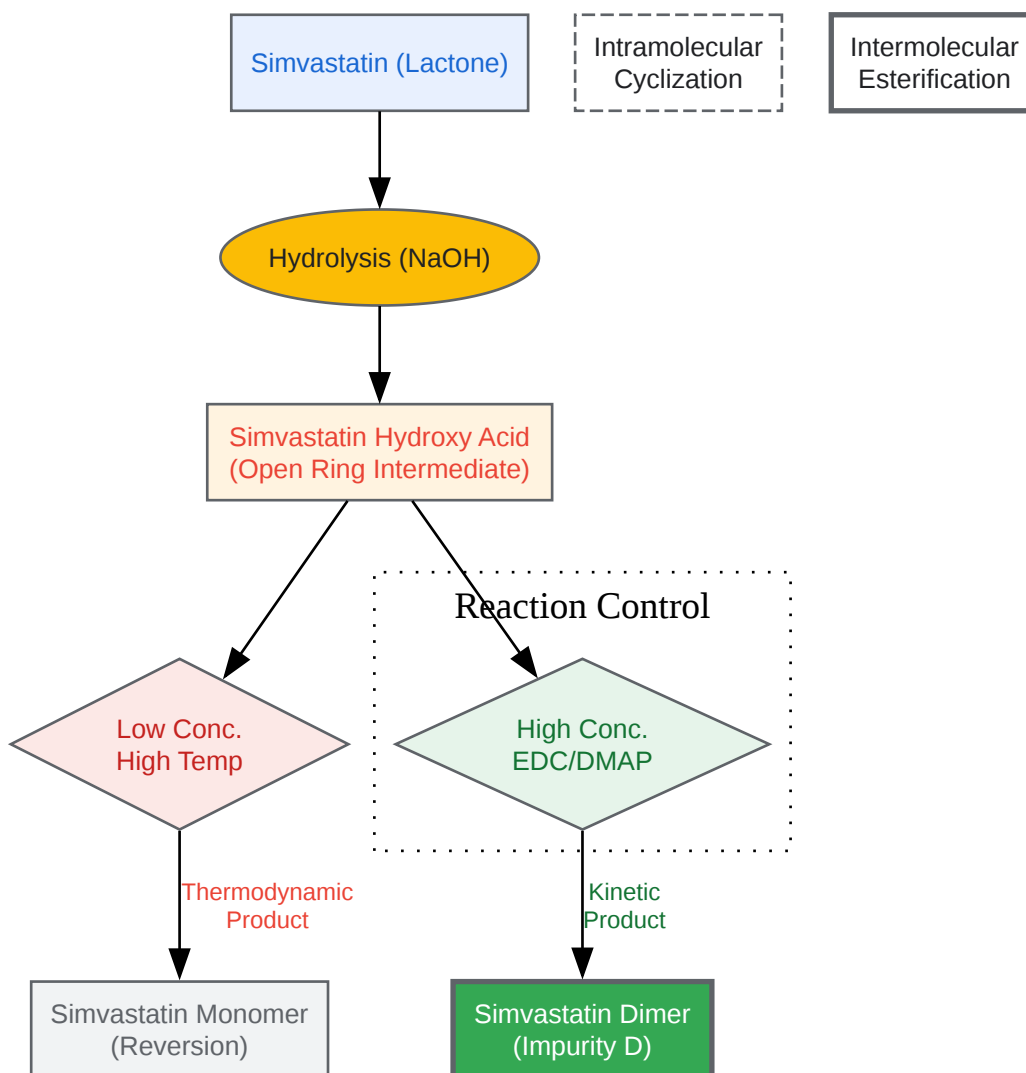
Step 3: Purification (The "Monomer Trap") The crude mixture will contain Monomer (Simvastatin), Dimer, and unreacted Acid.[1]

- Flash Chromatography: Silica Gel 60 (230-400 mesh).[1]
- Mobile Phase Gradient:
 - 0-10 min: Hexane:Acetone (90:[1]10) -> Elutes non-polar impurities.[1]
 - 10-30 min: Hexane:Acetone (70:[1]30) -> Elutes Simvastatin Monomer.[1]

- 30-60 min: Hexane:Acetone (50:50) -> Elutes **Simvastatin Dimer**.^{[1][7]}
- Collect fractions. The Dimer typically elutes after the monomer due to increased polarity from the free hydroxyls and carboxylic/ester complexity.
- Lyophilize the pure fractions to obtain a white amorphous solid.

Process Visualization

The following diagram illustrates the kinetic competition between lactonization (monomer) and dimerization, highlighting the control points.



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Figure 1: Kinetic pathway divergence.[1] High concentration and carbodiimide activation favor the intermolecular dimer over the intramolecular lactone.

Analytical Validation Protocol

Once synthesized, the standard must be qualified. The following HPLC method separates the Dimer (Impurity D) from the Monomer and other statin congeners.

Chromatographic Conditions

Parameter	Specification
Column	C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A	0.1% Phosphoric Acid in Water (pH 2.[1]5)
Mobile Phase B	Acetonitrile (100%)
Flow Rate	1.5 mL/min
Column Temp	45°C
Detection	UV @ 238 nm (Diene absorption maximum)
Injection Vol	10 µL
Run Time	45 minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Phase Description
0.0	50	50	Equilibration
20.0	10	90	Elution of Monomer
30.0	10	90	Elution of Dimer (Lipophilic)
35.0	50	50	Re-equilibration

Expected Retention Behavior

- Simvastatin (Monomer): ~12.5 min^[1]
- **Simvastatin Dimer** (Impurity D): ~26.0 min^[1]
- Note: The dimer is significantly more lipophilic due to the doubled hydrocarbon backbone, resulting in a Relative Retention Time (RRT) of approximately 2.1 - 2.3.

Characterization Criteria (Self-Validating System)

To confirm the identity of the synthesized standard, the following spectral fingerprints must be verified.

Mass Spectrometry (LC-MS/ESI)

- Monomer MW: 418.57 Da^{[1][8]}
- Dimer MW: ~837.13 Da (Exact Mass varies by specific ester linkage, typically or similar depending on open/closed ring status).^[1]
- Target Ion: Look for
at m/z 837.5 or
at m/z 859.5.^[1]
- Validation Check: Absence of m/z 419 (Monomer) in the purified fraction.

NMR Spectroscopy (¹H, 500 MHz,)

- Diagnostic Shift: The methylene protons alpha to the newly formed ester linkage will show a distinct downfield shift compared to the monomer.
- Integration: The ratio of the dimethylbutanoate side-chain methyls (0.8 - 1.1 ppm) to the alkene protons (5.5 - 6.0 ppm) should remain consistent with the dimer structure (doubled count), but the symmetry may be broken, causing signal splitting.

References

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- International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Establishes thresholds for impurity reporting).
- V. Kumar et al. "Synthesis and Characterization of Process Related Impurities of Simvastatin." Journal of Pharmaceutical and Biomedical Analysis. (Discusses lactonization byproducts).[1]
- SynThink Chemicals. Simvastatin EP Impurity D Data Sheet. (Structural confirmation and CAS 476305-24-5 verification).[1]
- US Patent 6,995,277. "Process for preparing simvastatin having controlled ranges of **simvastatin dimer** content." [2] (Describes the mechanism of dimer formation during acid-catalyzed lactonization).

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